Cas no 2114202-09-2 (3-[(6-Chloro-2-methylquinazolin-4-yl)sulfanyl]propanoic acid)
![3-[(6-Chloro-2-methylquinazolin-4-yl)sulfanyl]propanoic acid structure](https://www.kuujia.com/scimg/cas/2114202-09-2x500.png)
3-[(6-Chloro-2-methylquinazolin-4-yl)sulfanyl]propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2114202-09-2
- 3-[(6-chloro-2-methylquinazolin-4-yl)sulfanyl]propanoic acid
- EN300-1153531
- 3-[(6-Chloro-2-methylquinazolin-4-yl)sulfanyl]propanoic acid
-
- Inchi: 1S/C12H11ClN2O2S/c1-7-14-10-3-2-8(13)6-9(10)12(15-7)18-5-4-11(16)17/h2-3,6H,4-5H2,1H3,(H,16,17)
- InChI Key: JROPZTFRZQNNHZ-UHFFFAOYSA-N
- SMILES: ClC1C=CC2C(C=1)=C(N=C(C)N=2)SCCC(=O)O
Computed Properties
- Exact Mass: 282.0229765g/mol
- Monoisotopic Mass: 282.0229765g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 306
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 88.4Ų
3-[(6-Chloro-2-methylquinazolin-4-yl)sulfanyl]propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1153531-1.0g |
3-[(6-chloro-2-methylquinazolin-4-yl)sulfanyl]propanoic acid |
2114202-09-2 | 1g |
$2578.0 | 2023-06-09 | ||
Enamine | EN300-1153531-0.05g |
3-[(6-chloro-2-methylquinazolin-4-yl)sulfanyl]propanoic acid |
2114202-09-2 | 0.05g |
$2166.0 | 2023-06-09 | ||
Enamine | EN300-1153531-0.1g |
3-[(6-chloro-2-methylquinazolin-4-yl)sulfanyl]propanoic acid |
2114202-09-2 | 0.1g |
$2268.0 | 2023-06-09 | ||
Enamine | EN300-1153531-0.5g |
3-[(6-chloro-2-methylquinazolin-4-yl)sulfanyl]propanoic acid |
2114202-09-2 | 0.5g |
$2475.0 | 2023-06-09 | ||
Enamine | EN300-1153531-5.0g |
3-[(6-chloro-2-methylquinazolin-4-yl)sulfanyl]propanoic acid |
2114202-09-2 | 5g |
$7479.0 | 2023-06-09 | ||
Enamine | EN300-1153531-0.25g |
3-[(6-chloro-2-methylquinazolin-4-yl)sulfanyl]propanoic acid |
2114202-09-2 | 0.25g |
$2372.0 | 2023-06-09 | ||
Enamine | EN300-1153531-10.0g |
3-[(6-chloro-2-methylquinazolin-4-yl)sulfanyl]propanoic acid |
2114202-09-2 | 10g |
$11090.0 | 2023-06-09 | ||
Enamine | EN300-1153531-2.5g |
3-[(6-chloro-2-methylquinazolin-4-yl)sulfanyl]propanoic acid |
2114202-09-2 | 2.5g |
$5055.0 | 2023-06-09 |
3-[(6-Chloro-2-methylquinazolin-4-yl)sulfanyl]propanoic acid Related Literature
-
Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
-
Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
-
Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
Additional information on 3-[(6-Chloro-2-methylquinazolin-4-yl)sulfanyl]propanoic acid
3-[(6-Chloro-2-methylquinazolin-4-yl)sulfanyl]propanoic acid (CAS No. 2114202-09-2): A Comprehensive Overview
3-[(6-Chloro-2-methylquinazolin-4-yl)sulfanyl]propanoic acid (CAS No. 2114202-09-2) is a specialized quinazoline derivative that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique sulfanylpropanoic acid moiety, serves as a key intermediate in the synthesis of various bioactive molecules. Its molecular structure combines a chloro-methylquinazoline core with a propanoic acid side chain, making it a versatile building block in medicinal chemistry.
The growing interest in quinazoline derivatives stems from their wide-ranging biological activities, including potential applications in enzyme inhibition and receptor modulation. Researchers are particularly intrigued by the 6-chloro-2-methylquinazolin-4-yl scaffold, which has shown promise in the development of novel therapeutic agents. The sulfanyl linkage in this compound enhances its reactivity, allowing for further functionalization in drug discovery pipelines.
Recent advancements in heterocyclic chemistry have highlighted the importance of compounds like 3-[(6-Chloro-2-methylquinazolin-4-yl)sulfanyl]propanoic acid. Its structural features make it particularly valuable for designing molecules that target specific biological pathways. The presence of both electron-withdrawing (chloro) and electron-donating (methyl) groups on the quinazoline ring creates interesting electronic properties that can be exploited in molecular design.
From a synthetic chemistry perspective, this compound offers multiple sites for modification, making it a favorite among medicinal chemists. The propanoic acid terminus provides an excellent handle for conjugation with other molecular entities, while the sulfanyl bridge can participate in various chemical transformations. These characteristics have led to its increasing use in the development of targeted drug delivery systems and prodrug formulations.
The pharmaceutical industry has shown particular interest in CAS 2114202-09-2 due to its potential role in creating kinase inhibitors. With the rising demand for personalized medicine and targeted therapies, compounds with such precise molecular architectures are becoming increasingly valuable. The chloromethylquinazoline moiety is known to interact with various biological targets, making derivatives of this compound potentially useful in treating multiple health conditions.
In biochemical research, 3-[(6-Chloro-2-methylquinazolin-4-yl)sulfanyl]propanoic acid has been employed as a tool compound to study enzyme-substrate interactions. Its well-defined structure and reactive groups make it ideal for probing active sites and developing structure-activity relationships. The compound's stability under physiological conditions further enhances its utility in various experimental settings.
The synthesis of 2114202-09-2 typically involves multi-step organic reactions that highlight modern synthetic methodologies. Current research focuses on optimizing these synthetic routes to improve yields and reduce environmental impact, aligning with the growing emphasis on green chemistry principles in pharmaceutical manufacturing.
Analytical characterization of this compound presents interesting challenges and opportunities for chemists. Advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are routinely employed to confirm its structure and purity. These analytical methods are crucial for ensuring the compound's quality in research applications.
From a commercial perspective, the demand for 3-[(6-Chloro-2-methylquinazolin-4-yl)sulfanyl]propanoic acid has been steadily increasing. Specialty chemical suppliers have noted growing inquiries from academic institutions and pharmaceutical companies alike. The compound's relatively stable nature and well-characterized properties make it attractive for both research and development purposes.
Future research directions for this compound may explore its potential in materials science applications. The unique electronic properties of the quinazoline-sulfanyl system could lend itself to the development of novel organic electronic materials or sensors. Such interdisciplinary applications demonstrate the versatility of this chemical entity.
Safety considerations for handling CAS 2114202-09-2 follow standard laboratory protocols for organic compounds. While not classified as highly hazardous, proper personal protective equipment and ventilation are recommended when working with this material. Researchers should consult the material safety data sheet for specific handling instructions.
The storage stability of 3-[(6-Chloro-2-methylquinazolin-4-yl)sulfanyl]propanoic acid has been well-documented, with recommendations to store it in cool, dry conditions away from strong oxidizers. These storage conditions help maintain the compound's integrity over extended periods, ensuring consistent performance in research applications.
In the context of intellectual property, several patents have emerged that utilize derivatives of 2114202-09-2 as key intermediates. This patent activity reflects the compound's growing importance in pharmaceutical innovation and highlights its potential economic value in drug development pipelines.
Academic interest in this compound continues to grow, with an increasing number of publications referencing its use in various synthetic and biological studies. The compound's unique combination of structural features makes it a valuable subject for both theoretical and applied research in chemical and pharmaceutical sciences.
As research into quinazoline-based compounds advances, 3-[(6-Chloro-2-methylquinazolin-4-yl)sulfanyl]propanoic acid is likely to play an increasingly important role. Its balanced combination of reactivity and stability, along with its versatile functional groups, positions it as a significant player in the development of next-generation pharmaceutical agents and biochemical tools.
2114202-09-2 (3-[(6-Chloro-2-methylquinazolin-4-yl)sulfanyl]propanoic acid) Related Products
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)
- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)
- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)


